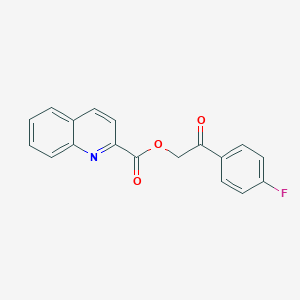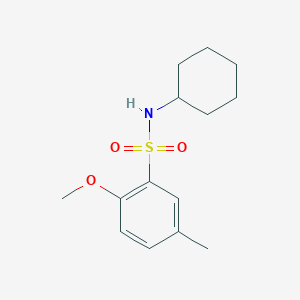![molecular formula C16H12N2O5S B279090 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, also known as CDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CDTA is a versatile molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to inhibit the activity of certain enzymes and to bind to DNA, which could have potential applications in drug discovery and development.
Biochemical and Physiological Effects
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals, which could have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, including its potential applications in drug discovery and development, materials science, and biomedical research. Further studies are needed to fully understand the mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid and its potential applications in various fields. Additionally, the development of new synthesis methods and purification techniques could enable the production of larger quantities of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid for use in research and development.
Métodos De Síntesis
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid can be synthesized through various methods, including the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of a catalyst. Another method involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of an acid catalyst and a dehydrating agent. The resulting product is then purified through various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and conductivity. In organic electronics, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied as a potential material for the fabrication of organic field-effect transistors and other electronic devices.
Propiedades
Fórmula molecular |
C16H12N2O5S |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]terephthalic acid |
InChI |
InChI=1S/C16H12N2O5S/c1-7-8(2)24-14(12(7)6-17)18-13(19)11-5-9(15(20)21)3-4-10(11)16(22)23/h3-5H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
YNFSHIZGROHSEC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




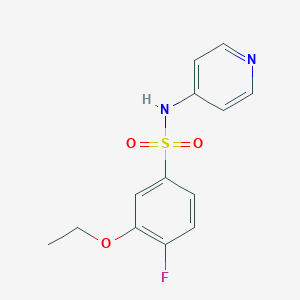


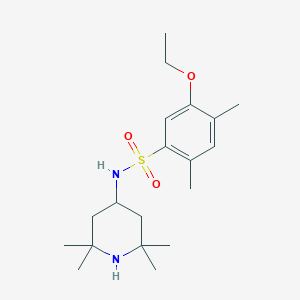

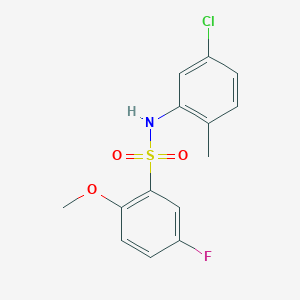
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
